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Introduction
The lipid nanoparticle (LNP) 113-O12B is an ionizable cationic lipidoid containing disulfide

bonds that has demonstrated significant potential for the delivery of messenger RNA (mRNA) in

vaccine applications.[1][2] A key characteristic of 113-O12B formulated LNPs is their

preferential targeting of lymph nodes (LNs) following subcutaneous administration.[1][3] This

attribute is highly advantageous for prophylactic vaccines, as it facilitates the direct delivery of

mRNA to a high concentration of antigen-presenting cells (APCs), such as dendritic cells (DCs)

and macrophages, which are crucial for initiating a robust and durable immune response.[4][5]

Compared to LNPs formulated with lipids like ALC-0315, which is utilized in the FDA-approved

Comirnaty® vaccine, 113-O12B LNPs exhibit significantly higher mRNA expression in LNs and

reduced expression in the liver.[1][3] This targeted delivery profile not only has the potential to

enhance vaccine immunogenicity but also to improve the safety profile by minimizing off-target

effects in the liver.[3]

These application notes provide a comprehensive overview of the use of 113-O12B in

prophylactic mRNA vaccine research, including quantitative data from key studies, detailed

experimental protocols, and visualizations of relevant biological pathways and workflows. While

the primary research on 113-O12B has been conducted in the context of a cancer vaccine

model, the principles of lymph node targeting and immune activation are directly applicable to

the development of prophylactic vaccines against infectious diseases.
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Data Presentation
The following tables summarize the quantitative data from studies evaluating 113-O12B LNPs,

primarily from the foundational study by Chen et al. in a B16F10-OVA melanoma model, which

serves as a proof-of-concept for its vaccine delivery capabilities.[3]

Table 1: In Vivo Biodistribution of Luciferase mRNA (mLuc) Delivered by 113-O12B and ALC-

0315 LNPs

Organ
113-O12B LNP
Radiance
(p/s/cm²/sr)

ALC-0315 LNP
Radiance
(p/s/cm²/sr)

Fold Difference
(113-O12B vs. ALC-
0315)

Inguinal Lymph Nodes ~1.5 x 10⁵ ~5.0 x 10⁴ ~3-fold higher

Liver ~2.0 x 10⁵ ~1.0 x 10⁶ ~5-fold lower

Data are approximated from graphical representations in Chen et al., 2022 and represent

bioluminescence 6 hours after subcutaneous injection.[3]

Table 2: Cellular Uptake of Cre mRNA (mCre) in Lymph Node APCs

Cell Type
% Positive Cells (113-O12B
LNP)

% Positive Cells (ALC-0315
LNP)

Dendritic Cells (CD11c+) ~27% ~20%

Macrophages (F4/80+) ~34% ~25%

Data from Ai14 reporter mice subcutaneously injected with mCre-loaded LNPs.[3]

Table 3: Immunogenicity of Ovalbumin mRNA (mOVA) Vaccine in a B16F10-OVA Tumor Model
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Immune Response Metric
113-O12B LNP
Formulation

ALC-0315 LNP
Formulation

OVA-specific CD8+ T cells (%

of total CD8+ T cells in blood)
~3.5% ~2.5%

Tumor Infiltrating CD8+ T cells

(% of live cells)
~15% ~10%

Tumor Infiltrating Activated

Dendritic Cells (CD80+CD86+)
Significantly Higher Lower

Prophylactic Tumor Protection

(% survival at day 40)
100% 100%

Therapeutic Tumor Growth

Inhibition
Significantly Higher Lower

Data are approximated from graphical representations in Chen et al., 2022.[3]

Experimental Protocols
The following are detailed protocols for key experiments involving 113-O12B for mRNA vaccine

studies, synthesized from the primary literature.

Protocol 1: Formulation of 113-O12B Lipid Nanoparticles
This protocol describes the formulation of 113-O12B LNPs using a microfluidic mixing method.

Materials:

113-O12B lipidoid

Cholesterol (Chol)

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)

mRNA encoding the antigen of interest
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Ethanol (200 proof, molecular biology grade)

Citrate buffer (50 mM, pH 4.0)

Phosphate-buffered saline (PBS), pH 7.4 (sterile)

Microfluidic mixing device (e.g., NanoAssemblr®)

Syringe pumps

Dialysis cassette (10 kDa MWCO)

Procedure:

Prepare Lipid Stock Solution:

Dissolve 113-O12B, cholesterol, DOPE, and DMG-PEG in ethanol at a weight ratio of

16:4.8:3:2.4.[1][3]

The final lipid concentration in ethanol should be between 10-20 mg/mL.

Prepare mRNA Solution:

Dilute the mRNA in 50 mM citrate buffer (pH 4.0) to a concentration of 0.1-0.5 mg/mL.

Microfluidic Mixing:

Set up the microfluidic mixing device according to the manufacturer's instructions.

Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into

another.

Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.

The total flow rate will depend on the microfluidic device being used (typically 2-12

mL/min).

Initiate the mixing process to allow for the self-assembly of the LNPs.
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Purification and Buffer Exchange:

Collect the resulting LNP suspension.

Dialyze the LNP suspension against sterile PBS (pH 7.4) for at least 6 hours at 4°C using

a 10 kDa MWCO dialysis cassette to remove ethanol and unencapsulated mRNA.

Characterization:

Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic

light scattering (DLS).

Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g.,

RiboGreen assay).

Storage:

Sterile filter the final LNP formulation through a 0.22 µm filter.

Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vivo Immunization and Efficacy Studies in
a Prophylactic Model
This protocol is adapted from the prophylactic study design in Chen et al.[3] and can be applied

to an infectious disease challenge model.

Materials:

113-O12B LNP-mRNA vaccine formulation

Control LNP formulation (e.g., ALC-0315 LNP-mRNA)

PBS (sterile)

C57BL/6 mice (female, 6-8 weeks old)

Pathogen for challenge (e.g., influenza virus, SARS-CoV-2 variant)
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Anesthesia (e.g., isoflurane)

Syringes and needles (e.g., 30G)

Procedure:

Animal Acclimatization:

Acclimatize mice to the facility for at least one week before the start of the experiment.

Immunization Schedule:

On Day 0, administer a prime immunization of the 113-O12B LNP-mRNA vaccine (e.g., 10

µg mRNA in 50 µL PBS) via subcutaneous injection at the base of the tail.

Include control groups receiving ALC-0315 LNP-mRNA, empty LNPs, or PBS.

On Day 14, administer a booster immunization with the same formulations and route.

Monitoring:

Monitor the mice daily for any adverse reactions at the injection site and for general

health.

Pathogen Challenge:

On Day 28 (or a time point determined by the specific pathogen model), challenge the

immunized and control mice with a lethal or sub-lethal dose of the pathogen (e.g., via

intranasal administration for a respiratory virus).

Efficacy Assessment:

Monitor the mice for weight loss and survival for at least 14 days post-challenge.

At defined time points post-challenge, euthanize a subset of mice to assess viral load in

relevant tissues (e.g., lungs, nasal turbinates) via qPCR or plaque assay.

Immunogenicity Assessment (Optional):
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Collect blood samples at various time points (e.g., pre-immunization, post-prime, post-

boost, post-challenge) to measure antigen-specific antibody titers (e.g., IgG, neutralizing

antibodies) by ELISA.

At the end of the study, isolate splenocytes and lymph node cells to measure antigen-

specific T cell responses (e.g., IFN-γ production) by ELISpot or intracellular cytokine

staining followed by flow cytometry.

Visualizations
Signaling Pathways and Experimental Workflows
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Figure 1. Proposed Mechanism of Action for 113-O12B LNP-mRNA Vaccine
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Caption: Proposed mechanism of action for 113-O12B LNP-mRNA vaccine.
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Figure 2. Experimental Workflow for Prophylactic Vaccine Study
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Caption: Experimental workflow for a prophylactic mRNA vaccine study.
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Conclusion
The ionizable lipidoid 113-O12B represents a promising delivery vehicle for prophylactic mRNA

vaccines due to its inherent lymph node-targeting properties. The data presented herein,

primarily from a cancer immunotherapy model, strongly suggest that 113-O12B can enhance

the delivery of mRNA to key immune cells, leading to robust T cell and antibody responses.

The provided protocols offer a starting point for researchers to formulate and evaluate 113-
O12B LNP-based vaccines in their own prophylactic models. Further research is warranted to

explore the full potential of 113-O12B in vaccines against a wide range of infectious diseases.

The continued development of such advanced delivery systems is crucial for the next

generation of mRNA-based medicines.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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